1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
The compound 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid belongs to the pyrazolo[3,4-b]pyridine class, which is notable for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The 3-fluorophenylmethyl group at position 1 and the phenyl group at position 6 are critical for electronic and steric interactions, influencing solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c21-15-8-4-5-13(9-15)12-24-19-17(11-22-24)16(20(25)26)10-18(23-19)14-6-2-1-3-7-14/h1-11H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKSACISZMXPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC(=CC=C4)F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The initial step involves the formation of the pyrazolopyridine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as hydrazines and pyridine derivatives under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of fluorinated reagents and suitable catalysts to ensure high yield and selectivity.
Attachment of the Phenyl Group: The phenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the use of aryl halides and boronic acids as starting materials.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations for industrial production include optimizing reaction conditions to maximize yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C19H16F N3O2
- Molecular Weight : 329.35 g/mol
- CAS Number : 867329-86-0
Its structure features a pyrazolo[3,4-b]pyridine core, which is known for its ability to engage in various biochemical interactions, making it a versatile scaffold for drug development.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising antimicrobial properties. In particular, compounds with similar structures have been tested against Mycobacterium tuberculosis, showing significant inhibitory effects. For instance, a study highlighted that certain substitutions on the pyrazolo[3,4-b]pyridine scaffold enhanced activity against this pathogen, suggesting that 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could also possess similar properties .
Neurological Disorders
Compounds in this class have been investigated for their potential in treating neurological disorders such as Alzheimer's disease. The mechanism often involves the inhibition of specific enzymes or receptors linked to neurodegeneration. For example, studies have indicated that modifications on the pyrazolo[3,4-b]pyridine core can lead to selective inhibition of phosphodiesterase enzymes, which play a role in cognitive function .
Anti-inflammatory Effects
Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as anti-inflammatory agents by inhibiting key inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other chronic inflammatory diseases . The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:
- Synthesis and Evaluation Against Mycobacterium tuberculosis :
- In Silico Studies :
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Structural Analogs
*Note: The target compound’s molecular weight is calculated based on analogs.
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-fluorophenylmethyl group in the target compound likely increases molecular weight (~367.36) compared to simpler analogs like the 4-fluorophenyl derivative (333.32).
- Bulky substituents (e.g., cyclopropyl at position 6 in ) further elevate molecular weight (367.76).
Electronic and Steric Influence: Fluorine Position: The 3-fluorophenylmethyl group (target) vs. 4-fluorophenyl () alters electronic effects. Fluorine’s electron-withdrawing nature at the meta position may enhance acidity of the carboxylic acid.
Chlorine Substitution () increases molecular weight and may affect metabolic stability.
Functional Group Analysis
Biological Activity
1-[(3-Fluorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 867329-86-0) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes involved in cellular signaling pathways. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 347.34 g/mol
- Structure : The compound features a pyrazolo-pyridine core substituted with a fluorophenyl group and a carboxylic acid moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various cellular targets:
Inhibition of Kinases
This compound has been shown to inhibit specific kinases, which play pivotal roles in signal transduction pathways such as:
- MAPK Pathway : Involved in cell proliferation and differentiation.
- PI3K/AKT Pathway : Critical for cell survival and metabolism.
These interactions lead to altered phosphorylation states of downstream targets, affecting cellular responses to growth factors and stress signals .
Gene Expression Modulation
The compound influences gene expression by interacting with transcription factors and epigenetic markers. It can modify the expression of genes involved in apoptosis and cell cycle regulation, promoting anti-cancer effects .
Apoptosis Induction
Experimental studies indicate that at therapeutic concentrations, this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect is dose-dependent, with higher concentrations leading to increased cytotoxicity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Cancer Cell Lines Study :
- A study assessed the antiproliferative effects on various cancer cell lines (e.g., HeLa, MCF-7). Results showed significant inhibition of cell growth correlating with increased apoptosis markers (caspase activation).
- Reference:
- In Vivo Animal Model :
- Biochemical Pathway Analysis :
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1: Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with tert-butyl XPhos) under inert atmospheres (40–100°C) to introduce aryl groups .
- Step 2: Hydrolysis or acid-mediated deprotection (e.g., HCl/water at 93–96°C) to yield the carboxylic acid moiety .
Key factors affecting yield:
- Catalyst selection (e.g., Pd vs. Cu) .
- Solvent choice (DMF or toluene for solubility) .
- Reaction time and temperature optimization to minimize side reactions .
Table 1: Example Reaction Conditions from Literature
| Step | Catalyst/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, XPhos | 100°C | 85% | |
| Hydrolysis | HCl/H₂O | 93°C | 92% |
Q. What spectroscopic techniques are used for structural elucidation, and what key spectral markers should be analyzed?
Answer:
- 1H NMR: Aromatic protons (δ 7.5–8.7 ppm) and methyl groups (δ ~2.5 ppm) confirm substitution patterns . For example, the 3-fluorophenyl methyl group appears as a singlet (δ ~4.5 ppm) .
- IR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole/pyridine ring vibrations (1500–1600 cm⁻¹) .
- ESI-MS: Molecular ion peaks (e.g., m/z 311.1 for analogous compounds) confirm molecular weight .
- HPLC: Purity assessment (>97% for biological assays) .
Q. What are the recommended storage conditions and stability considerations?
Answer:
- Storage: Seal in dry environments at 2–8°C to prevent hydrolysis or dimerization .
- Stability testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to track impurity formation .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound be resolved?
Answer: Discrepancies may arise from:
- Cell line variability: Use standardized models (e.g., prostate cancer lines PC-3 or DU145) .
- Assay protocols: Validate proliferation via CCK-8 and apoptosis via flow cytometry in parallel .
- Compound purity: Ensure >95% purity via HPLC and characterize batches with NMR .
Methodological adjustments:
Q. What in vitro models are appropriate for evaluating kinase inhibition, and how is target engagement confirmed?
Answer:
- Kinase assays: Use ADP-Glo™ assays with recombinant kinases (e.g., mTOR) to measure ATP competition .
- Downstream validation: Western blotting for phosphorylated targets (e.g., p-p70S6K reduction) .
- Specificity checks: Counter-screen against off-target kinases (e.g., PI3K/AKT) .
Table 2: Example Biological Data from Analogous Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| FMPPP | mTOR | 120 | |
| Analog X | PI3K | >1000 |
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against resistant cancer phenotypes?
Answer:
- Substituent variation:
- Resistance models: Test analogs in drug-resistant cell lines (e.g., with autophagy inhibitors like chloroquine) .
- Computational docking: Predict binding modes to mTOR or related kinases using PyMOL/MOE .
Advanced SAR strategy:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
